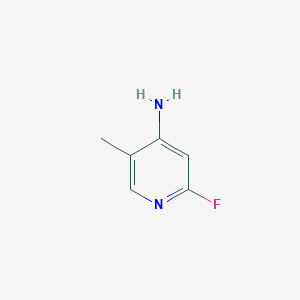

2-Fluoro-5-methylpyridin-4-amine

Overview

Description

2-Fluoro-5-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and potential applications. The presence of both fluorine and amine groups in the pyridine ring imparts distinct reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the fluorination of 2-amino-5-methylpyridine. This can be done using reagents such as Selectfluor® or other fluorinating agents under controlled conditions . Another method involves the diazotization of substituted 2-aminopyridines followed by fluorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various arylated derivatives of this compound .

Scientific Research Applications

2-Fluoro-5-methylpyridin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylpyridin-4-amine involves its interaction with potassium channels. It acts as a potassium channel blocker, binding to voltage-gated potassium channels exposed due to demyelination. This reduces the leakage of intracellular potassium ions and enhances impulse conduction in neurons . The compound’s lipophilicity and stability towards oxidation make it a promising candidate for PET imaging .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.

2-Amino-5-fluoropyridine: A related compound used in the synthesis of various biologically active molecules.

Uniqueness

2-Fluoro-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and amine groups in the pyridine ring makes it particularly valuable in medicinal chemistry and imaging applications .

Biological Activity

2-Fluoro-5-methylpyridin-4-amine (CAS Number: 1393569-97-5) is a pyridine derivative characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, particularly in neuroscience and pharmacology, due to its potential as a potassium (K+) channel blocker, similar to 4-aminopyridine (4AP). This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, pharmacokinetics, and applications in scientific research.

Target of Action

this compound acts primarily as a potassium channel blocker. It is believed to bind to exposed potassium channels in demyelinated axons, thereby reducing the leakage of intracellular potassium ions. This blockade enhances impulse conduction in neurons, potentially improving neurological function and communication.

Biochemical Pathways

The compound influences several biochemical pathways by modulating K+ channel activity. This modulation can affect cell signaling pathways, gene expression, and cellular metabolism. Notably, it exhibits stability towards oxidation by cytochrome P450 enzymes, which may enhance its bioavailability compared to other derivatives like 4AP.

Cellular Effects

This compound exhibits a range of effects on different cell types:

- Neuronal Cells : Enhances neuronal impulse conduction by blocking K+ channels.

- Immune Cells : Suppresses the production of pro-inflammatory cytokines and inhibits inflammatory pathways in macrophages and lymphocytes.

- Fibroblasts : Reduces collagen synthesis and modulates tissue remodeling processes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for therapeutic applications:

- Lipophilicity : Its lipophilic nature allows for efficient cell membrane penetration.

- Metabolic Stability : Compared to its analogs, this compound shows increased resistance to metabolic degradation by CYP2E1, which is crucial for maintaining its efficacy in vivo .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Neuroprotection Studies : In animal models of multiple sclerosis (MS), compounds similar to this compound have shown promise in enhancing K+ channel functionality and improving neurological outcomes .

- PET Imaging Applications : The development of radioligands targeting K+ channels has utilized derivatives of this compound for imaging demyelination in the brain. Studies indicated high brain penetration and favorable kinetics for these radioligands .

- Inflammatory Response Modulation : Research demonstrated that treatment with this compound could significantly alter inflammatory responses in vitro, suggesting potential applications in autoimmune diseases.

Data Summary Table

| Property/Effect | Description |

|---|---|

| Molecular Formula | C₆H₇FN₂ |

| Mechanism of Action | Potassium channel blocker |

| Cellular Effects | Enhances neuronal conduction; modulates immune responses; affects fibroblast activity |

| Pharmacokinetics | Lipophilic; stable against CYP2E1 metabolism |

| Research Applications | Neuroprotection; PET imaging; inflammatory response modulation |

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Fluoro-5-methylpyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of this compound typically involves fluorination and nucleophilic substitution strategies. A common approach starts with pyridine precursors, where fluorination is achieved via fluorodenitration using tetrabutylammonium fluoride (TBAF) under mild conditions to preserve functional group integrity . Alternatively, nucleophilic substitution with 2-chloro-5-methylpyridin-4-amine and a fluorine source (e.g., KF or CsF) in polar aprotic solvents (e.g., DMF) at 80–100°C can yield the target compound. Optimizing reaction time (12–24 hours), stoichiometry (1:1.2 amine-to-fluoride ratio), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >90% purity. Analytical validation using /-NMR and HPLC-MS is critical to confirm structural fidelity .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): -NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm). -NMR confirms fluorine incorporation (δ -110 to -120 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (m/z 141.07 [M+H]) and fragmentation patterns.

- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency (theoretical: C 58.06%, H 5.70%, N 20.28%).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) and detects trace impurities .

Q. Basic: What are the key stability considerations for storing this compound to prevent degradation?

Methodological Answer:

The compound is sensitive to moisture, light, and oxidation. Store in amber glass vials under inert gas (argon or nitrogen) at -20°C. Desiccants (e.g., silica gel) should be included in storage containers. Periodic stability testing via -NMR and TLC is recommended to detect hydrolysis or dimerization. Degradation products (e.g., deaminated or oxidized derivatives) can form under prolonged exposure to air or humidity .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or structural heterogeneity. To address this:

- Standardize Assays: Use isogenic cell lines and consistent IC determination protocols.

- Structure-Activity Relationship (SAR) Studies: Compare derivatives with systematic substitutions (e.g., 5-methyl vs. 5-ethyl, 4-amino vs. 4-nitro) to isolate fluorine’s role.

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases or GPCRs, explaining potency variations .

Q. Advanced: What crystallographic techniques are suitable for determining the molecular conformation of this compound in solid-state studies?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation (solvent: dichloromethane/hexane) and collect data using a Mo-Kα source (λ = 0.71073 Å). Refinement with SHELXL (for small molecules) resolves bond lengths and angles, confirming fluorine’s electronic effects on the pyridine ring. Hydrogen bonding (e.g., N–H⋯F) and π-π stacking interactions can be analyzed using Mercury software. For twinned crystals, SHELXD or Olex2 aids in structure solution .

Q. Advanced: How does the fluorine substituent influence the electronic and steric properties of this compound in ligand-target interactions?

Methodological Answer:

The fluorine atom exerts dual effects:

- Electronic: High electronegativity withdraws electron density, polarizing the pyridine ring and enhancing hydrogen-bond acceptor capacity (e.g., with kinase active-site residues).

- Steric: The small atomic radius minimizes steric hindrance, allowing precise positioning in hydrophobic pockets.

Experimental validation via -NMR titration (with target proteins) and DFT calculations (e.g., Mulliken charges) quantifies these effects. Comparative studies with chloro or methyl analogs further isolate fluorine’s role .

Q. Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Continuous Flow Chemistry: Reduces reaction time and improves yield consistency (e.g., microreactors for fluorination steps).

- Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, enabling real-time adjustments.

- Crystallization Optimization: Antisolvent addition (e.g., water) enhances crystal purity and size distribution .

Properties

IUPAC Name |

2-fluoro-5-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWXBQZILQAFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.